molecular formula C9H6Br2F2O2 B1409853 Methyl 4,5-dibromo-2,3-difluorophenylacetate CAS No. 1806349-45-0

Methyl 4,5-dibromo-2,3-difluorophenylacetate

Cat. No.: B1409853
CAS No.: 1806349-45-0
M. Wt: 343.95 g/mol
InChI Key: ACGKQXPYKXQHBX-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-2,3-difluorophenylacetate is an organic compound with the molecular formula C9H6Br2F2O2 and a molecular weight of 343.95 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dibromo-2,3-difluorophenylacetate typically involves the esterification of 4,5-dibromo-2,3-difluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-2,3-difluorophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products Formed

    Substitution: Formation of substituted phenylacetates.

    Oxidation: Formation of 4,5-dibromo-2,3-difluorophenylacetic acid.

    Reduction: Formation of 4,5-dibromo-2,3-difluorophenylethanol.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 4,5-dibromo-2,3-difluorophenylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,5-dibromo-2,3-difluorophenylacetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dibromo-2,3-difluorophenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(4,5-dibromo-2,3-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O2/c1-15-6(14)3-4-2-5(10)7(11)9(13)8(4)12/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGKQXPYKXQHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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